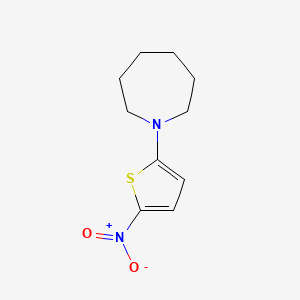![molecular formula C4H6S2 B12517044 2,5-Dithiabicyclo[2.2.0]hexane CAS No. 652170-05-3](/img/structure/B12517044.png)
2,5-Dithiabicyclo[2.2.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dithiabicyclo[220]hexane is a unique bicyclic compound characterized by its two sulfur atoms and a bicyclo[220]hexane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dithiabicyclo[2.2.0]hexane typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of alkenes with sulfur-containing reagents under photochemical conditions . This approach allows for the formation of the bicyclic structure with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of photochemical cycloaddition can be scaled up for larger-scale synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dithiabicyclo[2.2.0]hexane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as leaving groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Dithiabicyclo[2.2.0]hexane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s sulfur atoms can interact with biological molecules, making it useful in studying sulfur-related biochemical processes.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2,5-Dithiabicyclo[2.2.0]hexane involves its ability to undergo various chemical transformations due to the presence of sulfur atoms. These transformations can affect molecular targets and pathways, such as:
Enzyme Inhibition: The compound can inhibit enzymes that interact with sulfur-containing substrates.
Redox Reactions: It can participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
Bicyclo[2.2.0]hexene: Similar framework but with different substituents and reactivity.
Uniqueness
2,5-Dithiabicyclo[2.2.0]hexane is unique due to the presence of sulfur atoms, which impart distinct chemical properties and reactivity compared to other bicyclic compounds. This uniqueness makes it valuable for specific applications in synthesis and materials science.
Propriétés
Numéro CAS |
652170-05-3 |
|---|---|
Formule moléculaire |
C4H6S2 |
Poids moléculaire |
118.2 g/mol |
Nom IUPAC |
2,5-dithiabicyclo[2.2.0]hexane |
InChI |
InChI=1S/C4H6S2/c1-3-4(5-1)2-6-3/h3-4H,1-2H2 |
Clé InChI |
VEZRMXXWQIXURS-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(S1)CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol](/img/structure/B12516968.png)

![2,7-Diazabicyclo[2.2.1]heptane-3-thione](/img/structure/B12516976.png)


![tert-Butyl(dimethyl)[(4-methylidenehex-5-yn-1-yl)oxy]silane](/img/structure/B12516995.png)
![2-Butyl-6-ethynyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12516998.png)
![Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester](/img/structure/B12517003.png)
![1,1'-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene](/img/structure/B12517007.png)


![2,8-Dimethyl-5,6,11,12-tetrahydro-5,11-methanodibenzo[b,f][1,5]diazocinediium](/img/structure/B12517034.png)


